molecular formula C25H21NO5 B214374 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Katalognummer B214374
Molekulargewicht: 415.4 g/mol
InChI-Schlüssel: GDWTYFDMXOLHLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one, also known as MDMAI, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one acts on the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. It also acts on the serotonin transporter, which regulates the levels of serotonin in the brain. 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been found to increase the release of serotonin and other neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been found to increase brain-derived neurotrophic factor (BDNF) levels, which is a protein that promotes the growth and survival of neurons. It has also been found to increase the expression of genes involved in synaptic plasticity and neuroprotection. In addition, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been found to increase heart rate and blood pressure, which may limit its therapeutic use.

Vorteile Und Einschränkungen Für Laborexperimente

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, it also has limitations, such as its potential for abuse and the need for further research to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for research on 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential therapeutic applications, including its use in treating depression, anxiety, and addiction. Another direction is to study its mechanism of action in more detail, including its effects on neurotransmitter systems and gene expression. Finally, future research could focus on developing safer and more effective analogs of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one for clinical use.
In conclusion, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a novel synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to develop safer and more effective analogs for clinical use.

Synthesemethoden

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a two-step process. The first step involves the reaction of 4-methylbenzaldehyde and 1,3-benzodioxole-5-carboxylic acid in the presence of a catalyst to form 4-methyl-2-(1,3-benzodioxol-5-yl)-2-oxobutanoic acid. The second step involves the reduction of this intermediate with sodium borohydride to form 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one.

Wissenschaftliche Forschungsanwendungen

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in treating depression, anxiety, and addiction. It has been found to have a similar mechanism of action to ketamine, which is a known antidepressant. 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has also been shown to have potential as a treatment for alcohol addiction, as it has been found to reduce alcohol consumption in rats.

Eigenschaften

Produktname

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Molekularformel

C25H21NO5

Molekulargewicht

415.4 g/mol

IUPAC-Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C25H21NO5/c1-16-6-8-17(9-7-16)14-26-20-5-3-2-4-19(20)25(29,24(26)28)13-21(27)18-10-11-22-23(12-18)31-15-30-22/h2-12,29H,13-15H2,1H3

InChI-Schlüssel

GDWTYFDMXOLHLG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=C(C=C4)OCO5)O

Kanonische SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=C(C=C4)OCO5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.